molecular formula C32H43ClN6O8 B14131099 Phomopsinamine

Phomopsinamine

Cat. No.: B14131099
M. Wt: 675.2 g/mol
InChI Key: YFIIICIITZPYSM-OIXMZTBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomopsinamine is a potent mycotoxin produced by the fungus Phomopsis leptostromiformis. It is formed by the hydrolysis of the dicarboxylic acid of phomopsin A. This compound is known for its ability to inhibit microtubule polymerization, making it a significant compound in scientific research .

Preparation Methods

Phomopsinamine is synthesized through the hydrolysis of phomopsin A. The specific synthetic routes and reaction conditions for its preparation are not extensively documented in the available literature. it is known that this compound can be produced in a laboratory setting by hydrolyzing phomopsin A under controlled conditions .

Chemical Reactions Analysis

Phomopsinamine primarily undergoes reactions that involve its interaction with tubulin. It inhibits the polymerization of tubulin, a key protein in the formation of microtubules. The compound binds selectively to dimeric tubulin at a site overlapping that of vinblastine and maytansine . This interaction is crucial for its function as a microtubule inhibitor.

Scientific Research Applications

Phomopsinamine has several scientific research applications:

Mechanism of Action

Phomopsinamine exerts its effects by inhibiting the polymerization of tubulin. It binds to tubulin at a site that overlaps with the binding sites of vinblastine and maytansine. This binding prevents the formation of microtubules, which are essential for cell division and other cellular functions. By blocking microtubule polymerization, this compound disrupts the normal function of cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Phomopsinamine is similar to other microtubule inhibitors such as vinblastine and maytansine. it is unique in its specific binding site and its origin from the fungus Phomopsis leptostromiformis. Other similar compounds include:

This compound’s unique origin and specific binding characteristics make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C32H43ClN6O8

Molecular Weight

675.2 g/mol

IUPAC Name

(2S)-N-[(E)-1-amino-3-methyl-1-oxopent-2-en-2-yl]-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carboxamide

InChI

InChI=1S/C32H43ClN6O8/c1-8-16(5)22(27(34)42)37-28(43)19-11-10-12-39(19)31(46)26-32(6,9-2)47-20-14-17(13-18(33)25(20)41)24(40)23(35-7)30(45)36-21(15(3)4)29(44)38-26/h10-11,13-14,19,21,23-24,26,35,40-41H,3,8-9,12H2,1-2,4-7H3,(H2,34,42)(H,36,45)(H,37,43)(H,38,44)/b22-16+/t19-,21-,23-,24-,26+,32+/m0/s1

InChI Key

YFIIICIITZPYSM-OIXMZTBHSA-N

Isomeric SMILES

CC/C(=C(\C(=O)N)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C

Canonical SMILES

CCC(=C(C(=O)N)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C

Origin of Product

United States

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